molecular formula C22H37N B1230233 (3aR-(3aalpha,4alpha,4abeta,5beta,8alpha,8abeta,8balpha,10S*))-Decahydro-8-methyl-5-(1-methylethyl)-8a-propyl-4,8,3a-(1,2,4)butanetriylcyclopent(b)indole CAS No. 39686-16-3

(3aR-(3aalpha,4alpha,4abeta,5beta,8alpha,8abeta,8balpha,10S*))-Decahydro-8-methyl-5-(1-methylethyl)-8a-propyl-4,8,3a-(1,2,4)butanetriylcyclopent(b)indole

Cat. No.: B1230233
CAS No.: 39686-16-3
M. Wt: 315.5 g/mol
InChI Key: CGPFADLKIPZYRE-PJDULFMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aR-(3aalpha,4alpha,4abeta,5beta,8alpha,8abeta,8balpha,10S*))-Decahydro-8-methyl-5-(1-methylethyl)-8a-propyl-4,8,3a-(1,2,4)butanetriylcyclopent(b)indole, also known as this compound, is a useful research compound. Its molecular formula is C22H37N and its molecular weight is 315.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

39686-16-3

Molecular Formula

C22H37N

Molecular Weight

315.5 g/mol

IUPAC Name

(3S,10R,13S,14R)-1-methyl-14-propan-2-yl-2-propyl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecane

InChI

InChI=1S/C22H37N/c1-5-10-22-18-7-6-11-21(18)13-8-16-14-23(21)19(22)17(15(2)3)9-12-20(16,22)4/h15-19H,5-14H2,1-4H3/t16-,17+,18+,19-,20?,21?,22?/m0/s1

InChI Key

CGPFADLKIPZYRE-PJDULFMCSA-N

Isomeric SMILES

CCCC12[C@@H]3CCCC34CC[C@@H]5C1(CC[C@@H]([C@@H]2N4C5)C(C)C)C

SMILES

CCCC12C3CCCC34CCC5C1(CCC(C2N4C5)C(C)C)C

Canonical SMILES

CCCC12C3CCCC34CCC5C1(CCC(C2N4C5)C(C)C)C

Synonyms

1alpha-alkyldaphnane
5-phenyl-2,4-pentadionate daphnetoxin
daphnane
mezerein
tigliane-daphnane

Origin of Product

United States

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